
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound with potential therapeutic applications. It is a synthetic compound that has been developed as a potential treatment for various diseases.
Mechanism of Action
The exact mechanism of action of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has been shown to have a high affinity for the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease the activity of certain enzymes involved in the breakdown of neurotransmitters, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is that it has been extensively studied in animal models and has shown promising results. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Future Directions
There are several future directions for the study of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Another direction is to study its potential use in the treatment of other neurological and psychiatric disorders. Additionally, future studies may focus on optimizing the synthesis and formulation of this compound for clinical use.
Synthesis Methods
The synthesis of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves several steps of chemical reactions. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzyl alcohol. The resulting compound is then reacted with 4-methylpiperazine to form the intermediate product. The intermediate product is then reacted with piperidine to obtain the final product, this compound.
Scientific Research Applications
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia. Additionally, it has been studied for its potential use in the treatment of drug addiction and depression.
properties
IUPAC Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-20-8-10-22(11-9-20)17-6-7-21(14-18(17)23)13-16-12-15-4-2-3-5-19(15)24-16/h2-5,12,17-18,23H,6-11,13-14H2,1H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDVHKQAGJXGOZ-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(2,8-dimethyl-4-quinolinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5191463.png)
![2-{3-[3-(2,6-dimethyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5191473.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191480.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5191483.png)
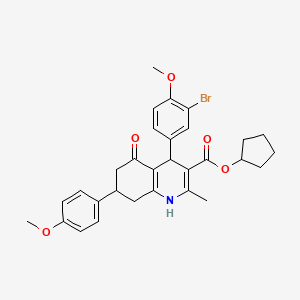
![2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5191496.png)
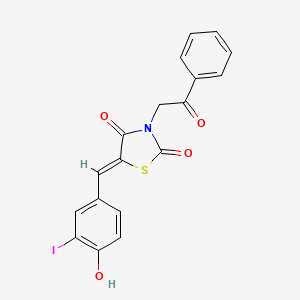
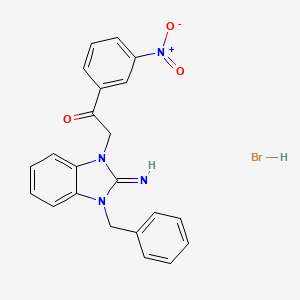
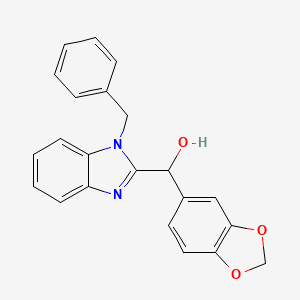
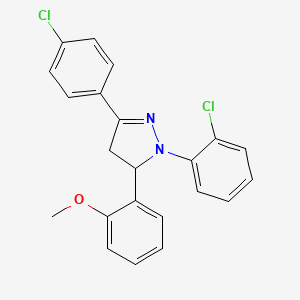
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5191534.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5191563.png)
![2-(acetylamino)-N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5191579.png)